Ethyl 2-(ethylamino)benzoate
Description
General Context of Substituted Benzoate (B1203000) Esters in Organic Synthesis
Benzoate esters are a significant class of compounds in organic chemistry, often formed by the condensation of benzoic acid and an alcohol. wikipedia.org They are widely used as intermediates and building blocks in the synthesis of more complex molecules. atamanchemicals.com The reactivity of the benzene (B151609) ring and the ester functional group can be tuned by the presence of various substituents on the aromatic ring. wikipedia.orgstackexchange.com
Substituents on the benzene ring influence the electron density distribution and, consequently, the chemical properties of the molecule. Electron-withdrawing groups, such as a nitro group, decrease the reactivity of the ring towards electrophilic substitution, while electron-donating groups increase it. wikipedia.orgstackexchange.com These electronic effects are crucial in directing the outcome of chemical reactions and are quantitatively described by concepts like the Hammett equation. wikipedia.org The synthesis of substituted benzoate esters can be achieved through various methods, including the esterification of substituted benzoic acids or the modification of substituents on a pre-existing benzoate ester. orgsyn.orgorganic-chemistry.org For instance, ethyl p-aminobenzoate can be prepared by the reduction of ethyl p-nitrobenzoate. orgsyn.org
Structural Classification and Distinctions of Alkylamino-Substituted Benzoates
Alkylamino-substituted benzoates are characterized by the presence of an amino group bearing one or two alkyl chains, attached to the benzene ring of a benzoate ester. The position of this substituent relative to the ester group (ortho, meta, or para) significantly impacts the compound's properties due to steric and electronic effects.
Ethyl 2-(ethylamino)benzoate is an ortho-substituted benzoate. The proximity of the ethylamino and ethyl ester groups can lead to intramolecular interactions, such as hydrogen bonding, which can influence its conformation and reactivity. In contrast, its isomers, ethyl 3-(ethylamino)benzoate and ethyl 4-(ethylamino)benzoate, would exhibit different electronic and steric environments. For example, the synthesis of ethyl 4-(ethylamino)benzoate has been described via the reductive amination of ethyl 4-aminobenzoate (B8803810).
The nature of the alkyl group(s) on the nitrogen atom also plays a role. For instance, comparing this compound with Ethyl 2-(methylamino)benzoate uni.lu or Ethyl 2-aminobenzoate (B8764639) (also known as ethyl anthranilate) sigmaaldrich.comtcichemicals.com, the increasing size of the alkyl substituent (from hydrogen to methyl to ethyl) can increase steric hindrance around the amino group and the ortho position, potentially affecting reaction rates and intermolecular interactions.
Table 1: Properties of this compound and Related Compounds
| Property | This compound | Ethyl 2-aminobenzoate |
|---|---|---|
| Molecular Formula | C11H15NO2 uni.lu | C9H11NO2 sigmaaldrich.com |
| Molecular Weight | 193.24 g/mol | 165.19 g/mol sigmaaldrich.com |
| Appearance | Not specified | Colorless to light orange/yellow liquid tcichemicals.com |
| Boiling Point | Not specified | 129-130 °C at 9 mmHg sigmaaldrich.com |
| Melting Point | Not specified | 13-15 °C sigmaaldrich.com |
| Density | Not specified | 1.117 g/mL at 25 °C sigmaaldrich.com |
| CAS Number | 6851-45-2 (from PubChem CID 61980) | 87-25-2 sigmaaldrich.com |
Current Research Landscape and Future Directions for Ortho-Amino Benzoates
Research into ortho-amino benzoic acid derivatives, the parent acids of ortho-amino benzoate esters, has highlighted their potential in medicinal chemistry. researchgate.net These compounds are considered nitrogen isosteres of salicylic (B10762653) acid and have been investigated for various biological activities. researchgate.net The synthesis of novel derivatives continues to be an active area of research to explore their therapeutic potential. researchgate.net
The research on related amino-substituted benzoates suggests potential applications. For instance, sodium benzoate, a simpler benzoate salt, has been studied for its role as a D-amino acid oxidase (DAO) inhibitor, with investigations into its effects on cognitive function. nih.govnih.govwikipedia.org While this research does not directly involve this compound, it points to a broader interest in the biological activity of benzoate derivatives.
Future research on ortho-amino benzoates like this compound could focus on several areas:
Novel Synthetic Routes: Developing more efficient and environmentally friendly methods for the synthesis of specifically substituted ortho-amino benzoates. Current methods for substituted benzoates often involve multi-step processes. google.comgoogle.com
Structure-Activity Relationship Studies: Systematically modifying the alkyl groups on both the amino and ester functions to understand how these changes affect the chemical and physical properties of the molecule.
Exploration of Reactivity: Investigating the unique reactivity conferred by the adjacent amino and ester groups, including their participation in cyclization reactions to form heterocyclic compounds.
Materials Science Applications: Given that some benzoate esters are used in the development of liquid crystals scispace.com, exploring the potential of highly substituted ortho-amino benzoates in this field could be a promising avenue.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(ethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12-10-8-6-5-7-9(10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBJLSSQUIOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865915 | |
| Record name | Ethyl 2-(ethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid; Fruity grape aroma | |
| Record name | Ethyl N-ethylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1538/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Ethyl N-ethylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1538/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38446-21-8 | |
| Record name | Ethyl N-ethylanthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38446-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl N-ethylanthranilate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(ethylamino)benzoate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 2-(ethylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL N-ETHYLANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY1X596TSE | |
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| Record name | Ethyl N-ethylanthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies for Ethyl 2 Ethylamino Benzoate and Analogues
Conventional Synthesis Routes
Conventional methods for synthesizing Ethyl 2-(ethylamino)benzoate and its analogues rely on fundamental organic reactions, including esterification, N-alkylation, and reactions involving Schiff base intermediates.
Esterification of 2-(ethylamino)benzoic Acid with Ethanol (B145695)
One of the most direct methods for preparing this compound is through the Fischer-Speier esterification of 2-(ethylamino)benzoic acid with ethanol. This acid-catalyzed reaction involves protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A subsequent nucleophilic attack by the ethanol molecule leads to the formation of a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the final ester product is formed. quora.comyoutube.comyoutube.com
The reaction is typically performed by heating the carboxylic acid and an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. youtube.comyoutube.com The process is reversible, and to drive the equilibrium towards the product side, the water formed during the reaction is often removed. youtube.comgoogle.com
A typical laboratory procedure involves dissolving the 2-(ethylamino)benzoic acid in ethanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture under reflux. youtube.com The progress of the reaction can be monitored to completion, after which the excess ethanol is removed, and the product is isolated and purified.
N-Alkylation of Ethyl 2-aminobenzoate (B8764639)
A common alternative approach begins with the readily available ester, Ethyl 2-aminobenzoate (also known as ethyl anthranilate), and introduces the ethyl group to the nitrogen atom. sigmaaldrich.com This N-alkylation can be accomplished through several strategies.
Reductive alkylation is a highly effective method for preparing N-alkylated amines. nih.gov This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. For the synthesis of this compound, Ethyl 2-aminobenzoate is reacted with acetaldehyde (B116499). This reaction first forms an intermediate imine (or Schiff base) or the corresponding enamine, which is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a popular choice due to its mildness and selectivity for the protonated imine intermediate. nih.gov A documented procedure for a similar compound, ethyl 4-(ethylamino)benzoate, involves treating ethyl 4-aminobenzoate (B8803810) with acetaldehyde and sodium cyanoborohydride in methanol, with the addition of hydrochloric acid. This highlights a practical application of the reductive alkylation strategy.
Table 1: Reagents for Reductive Alkylation of an Ethyl Aminobenzoate Analogue
| Reactant/Reagent | Quantity | Role |
|---|---|---|
| Ethyl 4-aminobenzoate | 5 g | Starting Material |
| Acetaldehyde | 0.74 ml | Alkylating Agent |
| Sodium cyanoborohydride | 1.89 g | Reducing Agent |
| Hydrochloric acid (23%) | 2.1 ml | Catalyst |
This table is based on a synthetic route for Ethyl 4-(ethylamino)benzoate.
Direct N-alkylation involves reacting Ethyl 2-aminobenzoate with an ethylating agent, such as ethyl iodide or ethyl bromide. This reaction is a nucleophilic substitution where the amino group attacks the electrophilic ethyl halide. A significant challenge in this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt.
To favor mono-alkylation, reaction conditions must be carefully controlled, often using a 1:1 molar ratio of the amine to the alkylating agent and including a base to neutralize the hydrogen halide formed during the reaction. The N-alkylation of related amino compounds, such as 2-amino-3-acylthiophenes, has been successfully carried out under mild conditions using bases like caesium carbonate in a solvent like dimethylformamide (DMF). psu.edunih.gov This approach can be adapted for the ethylation of Ethyl 2-aminobenzoate.
Synthesis via Intermediate Schiff Bases and Subsequent Reduction
This method is a two-step variation of reductive alkylation where the intermediate Schiff base is isolated before reduction. In the first step, Ethyl 2-aminobenzoate is condensed with an aldehyde, in this case, acetaldehyde, to form an N-ethylidene-2-aminobenzoate Schiff base. wisdomlib.orgamazonaws.com This condensation is typically catalyzed by an acid. wisdomlib.org
Once the Schiff base is formed and isolated, it is then reduced to yield this compound. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation. This stepwise approach can sometimes offer better control and purity compared to the one-pot reductive amination procedure, as the intermediate can be purified before the final reduction step. Studies have shown the successful synthesis of various Schiff bases from ethyl aminobenzoate and different aldehydes. researchgate.netresearchgate.net
Catalytic Approaches in Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally friendly.
In the context of esterification , while traditional methods use strong mineral acids, research has explored solid acid catalysts like expandable graphite (B72142). cibtech.org In one study, using expandable graphite as a catalyst for the synthesis of ethyl benzoate (B1203000) under microwave heating resulted in a yield of 80.1% in 1.5 hours. cibtech.org Other catalytic systems, such as those based on tin(II) compounds, have also been developed for the preparation of benzoic esters. google.com
Table 2: Optimized Conditions for Catalytic Esterification of Benzoic Acid
| Parameter | Optimal Condition |
|---|---|
| Mole Ratio (Benzoic Acid:Ethanol) | 1.0:5.0 |
| Catalyst Loading (Expandable Graphite) | 8 wt% |
| Reaction Temperature | 85°C |
| Microwave Power | 135 W |
| Reaction Time | 1.5 h |
This table is based on the synthesis of ethyl benzoate. cibtech.org
For N-alkylation , catalytic methods provide a green alternative to the use of alkyl halides. The "borrowing hydrogen" or "hydrogen autotransfer" methodology uses alcohols as alkylating agents, with water as the only byproduct. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde by a metal catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the same catalyst using the hydrogen that was "borrowed" in the initial oxidation step. This approach has been successfully applied to the N-alkylation of various amino acids and could be extended to substrates like Ethyl 2-aminobenzoate. nih.gov
In reductive alkylation , the catalyst for the reduction step is key. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), is a common and clean method for reducing the intermediate imine. orgsyn.orggoogle.com This avoids the use of stoichiometric hydride reagents, reducing chemical waste.
Acid-Catalyzed Esterification and Transesterification
Acid-catalyzed esterification is a foundational method for the synthesis of esters like this compound. This reaction typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of this compound via this method would involve reacting 2-(ethylamino)benzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The primary role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. youtube.comyoutube.com This is a reversible equilibrium reaction, and to drive it towards the formation of the ester product, water, a byproduct, is often removed as it forms. youtube.com
Another related and significant technique is transesterification. google.com This process involves the conversion of one ester to another by reaction with an alcohol. For instance, an alkyl aminobenzoate can react with a different alcohol in the presence of a suitable transesterification catalyst to produce a new aminobenzoate ester. google.com This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid. The reaction conditions, including temperature, catalyst, and the ratio of reactants, are crucial for achieving high conversion rates. psu.edu For example, in the synthesis of aminobenzoate esters, an auxiliary alcohol can be introduced to the reaction mixture to facilitate the process. google.com
| Reaction | Reactants | Catalyst | Key Principle |
| Esterification | 2-(ethylamino)benzoic acid + Ethanol | H₂SO₄ or HCl | Protonation of the carboxylic acid increases its reactivity towards the alcohol. youtube.comyoutube.com |
| Transesterification | Mthis compound + Ethanol | Transesterification Catalyst | Exchange of the alkyl group of the ester with the alkyl group of the alcohol. google.com |
Transition Metal-Catalyzed Amination and Coupling Reactions
Transition metal catalysis offers powerful and selective methods for forming carbon-nitrogen bonds, which are essential for synthesizing this compound and its analogues. Palladium-catalyzed reactions, in particular, are noteworthy. A conceptually novel approach involves the direct amination of aromatic C-H bonds. berkeley.edu In such processes, a palladium catalyst can facilitate the reaction between an aromatic C-H bond and an aminating agent, potentially under redox-neutral conditions, to form an amino-substituted aromatic compound. berkeley.edu This strategy could be envisioned for the direct ethylamination of ethyl benzoate, although this would be a challenging transformation.
A more common approach involves coupling reactions. For instance, the synthesis of aminobenzoate analogues has been achieved by reacting a halogenated benzoic acid derivative with an amine in the presence of a copper catalyst, which is a transition metal. google.com This method involves the formation of the C-N bond through a coupling mechanism. For the synthesis of this compound, this could involve the reaction of ethyl 2-bromobenzoate (B1222928) with ethylamine, catalyzed by a suitable transition metal complex, such as those based on copper or palladium.
Heterogeneous Catalysis (e.g., Expandable Graphite)
The use of heterogeneous catalysts in organic synthesis is a key aspect of green chemistry, as these catalysts can be easily separated from the reaction mixture and potentially reused. Expandable graphite has been demonstrated as an effective heterogeneous catalyst for the synthesis of ethyl benzoate from benzoic acid and ethanol, particularly under microwave irradiation. cibtech.org Expandable graphite, a form of intercalated graphite, provides a solid acid surface that can catalyze the esterification reaction.
The catalytic activity of expandable graphite in esterification is significant, with studies showing that it can lead to high yields of the desired ester. cibtech.org For the synthesis of this compound, expandable graphite could serve as a solid acid catalyst for the esterification of 2-(ethylamino)benzoic acid with ethanol. Other solid acid catalysts that have been explored for esterification reactions include sulfated zirconia, certain metal sulfates like iron(III) sulfate (B86663), and montmorillonite (B579905) clays. researchgate.net These catalysts offer the advantage of easier product purification and reduced environmental impact compared to homogeneous acid catalysts like sulfuric acid. researchgate.net
| Catalyst | Reaction Type | Advantages |
| Expandable Graphite | Esterification | Heterogeneous, reusable, effective with microwave heating. cibtech.org |
| Sulfated ZrO₂ | Esterification | Solid acid, avoids corrosive liquid acids. researchgate.net |
| Fe₂(SO₄)₃ | Esterification | Effective solid acid catalyst. researchgate.net |
| Montmorillonite KSF | Esterification | Clay-based heterogeneous catalyst. researchgate.net |
Modern Synthetic Techniques
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgrasayanjournal.co.innih.gov The application of microwave irradiation in the synthesis of this compound can be particularly advantageous for the esterification step. indexcopernicus.com Microwave heating is characterized by its volumetric and uniform heating of the reaction mixture, which can significantly enhance the rate of reaction. cibtech.org
Research has shown that the synthesis of ethyl benzoate can be efficiently carried out using microwave heating in the presence of a catalyst like expandable graphite, achieving high yields in a fraction of the time required by conventional heating. cibtech.org The combination of microwave technology with heterogeneous catalysts represents a highly efficient and sustainable synthetic strategy. researchgate.net This approach not only speeds up the reaction but also aligns with the principles of green chemistry by reducing energy consumption. rasayanjournal.co.in
Solvent-Free Reaction Conditions
Performing chemical reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, separation, and disposal. psu.edu While direct examples for this compound are not prevalent, the principles have been successfully applied to related reactions. For instance, Knoevenagel condensations have been carried out efficiently using microwave irradiation under solvent-free conditions. researchgate.net
The Gewald reaction, used to synthesize 2-aminothiophenes, has also been successfully performed under solvent-free conditions at room temperature, highlighting the potential for complex organic transformations without a solvent. psu.edu For the synthesis of this compound, a solvent-free approach could be envisioned for the esterification of 2-(ethylamino)benzoic acid with an excess of ethanol, where ethanol acts as both a reactant and the reaction medium. This would simplify the work-up procedure and reduce waste.
Green Chemistry Considerations in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. nih.gov The goal is to develop processes that are more environmentally benign and sustainable. Key considerations in the synthesis of this compound include the use of less hazardous chemicals, the development of energy-efficient processes, and the minimization of waste.
The adoption of microwave-assisted synthesis is a significant step towards greener chemistry, as it can drastically reduce reaction times and energy consumption. ajrconline.orgrasayanjournal.co.in Furthermore, the use of heterogeneous and recyclable catalysts, such as expandable graphite, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. cibtech.orgresearchgate.net Designing syntheses under solvent-free conditions or using environmentally benign solvents is another critical aspect. psu.edu By integrating these green methodologies, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.
| Green Chemistry Principle | Application in Synthesis |
| Energy Efficiency | Microwave-assisted synthesis reduces reaction time and energy input. cibtech.orgrasayanjournal.co.in |
| Use of Catalysis | Heterogeneous catalysts like expandable graphite are recyclable and reduce waste. cibtech.orgresearchgate.net |
| Prevention of Waste | Solvent-free reaction conditions minimize or eliminate solvent waste. psu.edu |
| Safer Solvents and Auxiliaries | Using ethanol as both reactant and solvent in esterification. |
Atom Economy and Reaction Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. scranton.edu High atom economy signifies a more sustainable process, as it implies that fewer atoms are wasted in the form of byproducts. jocpr.com
The synthesis of this compound can be achieved through various routes, each with a different theoretical atom economy. A common method is the reductive amination of ethyl 2-aminobenzoate (ethyl anthranilate) with acetaldehyde. In this reaction, the amine is reductively alkylated to form the desired secondary amine.
A comparison of different synthetic strategies for N-alkylation highlights the importance of choosing a route with high atom economy. For instance, traditional methods involving protecting groups or multi-step syntheses often have lower atom economy due to the generation of stoichiometric byproducts that are not incorporated into the final molecule. In contrast, direct N-alkylation methods, such as reductive amination, tend to be more atom-economical.
| Reaction Type | Reactants | Product | Byproducts | Theoretical Atom Economy (%) |
| Reductive Amination (Ideal) | Ethyl anthranilate, Acetaldehyde, H₂ | This compound, H₂O | Water | High |
| Reductive Amination (Borohydride) | Ethyl anthranilate, Acetaldehyde, NaBH₄ | This compound, Borate salts | Borate salts | Lower |
This table provides an illustrative comparison of theoretical atom economy for different reductive amination approaches.
Reaction efficiency, which is often expressed as the reaction yield, is another critical factor. While atom economy provides a theoretical measure of efficiency, the actual yield determines the practical efficiency of a given synthetic method. A high-yielding reaction minimizes the loss of starting materials and reduces the need for extensive purification, thereby contributing to a more sustainable process.
Utilization of Recyclable Catalysts and Reagents
The use of catalysts is a cornerstone of green chemistry, as they can significantly increase reaction rates and selectivity, often under milder conditions than stoichiometric reagents. For the synthesis of this compound and its analogues, the focus has shifted towards the development and application of recyclable catalysts to minimize waste and reduce costs.
Catalytic reductive amination using molecular hydrogen is a highly attractive method for N-alkylation due to its high atom economy, with water being the only theoretical byproduct. rsc.org Both homogeneous and heterogeneous catalysts have been developed for this purpose. rsc.org While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging. jocpr.com
Heterogeneous catalysts, on the other hand, can be easily separated by filtration and are often more stable, making them ideal for continuous flow processes and recycling. Recent research has focused on developing robust heterogeneous catalysts for the N-alkylation of amines. For example, cobalt nanoparticles supported on N-doped carbon have shown promise as reusable catalysts for the α-alkylation of various compounds. youtube.com
Another innovative approach involves the use of catalysts that can be precipitated at the end of the reaction, allowing for simple separation by decantation. jocpr.com This strategy combines the advantages of homogeneous catalysis (high activity) with the ease of separation of heterogeneous catalysts.
The development of recyclable organocatalysts also presents a promising avenue. These catalysts can be designed to have specific solubility properties, allowing them to be soluble in the reaction medium but insoluble in a different solvent used for precipitation and recovery. jmb.or.kr
| Catalyst Type | Advantages | Disadvantages | Recyclability |
| Homogeneous Catalysts | High activity and selectivity | Difficult to separate from product | Often challenging |
| Heterogeneous Catalysts | Easy separation, good stability | May have lower activity than homogeneous counterparts | Generally high |
| Precipitatable Catalysts | Combines high activity with easy separation | Substrate and solvent scope may be limited | High |
| Recyclable Organocatalysts | Metal-free, tunable properties | May require specific solvents for recovery | High |
This table summarizes the key features of different types of recyclable catalysts relevant to the synthesis of this compound.
Minimization of Waste Generation
The minimization of waste is a critical goal in green chemistry and is intrinsically linked to atom economy and the use of catalytic methods. Traditional synthetic routes for compounds like this compound often generate significant amounts of waste, particularly from the use of stoichiometric reagents and solvents.
For example, the esterification of anthranilic acid using strong acid catalysts like sulfuric acid or hydrogen chloride results in the formation of large quantities of salt waste when the product is neutralized with a base. google.com This not only adds to the environmental burden but also increases the cost of waste disposal.
Modern synthetic strategies aim to circumvent these issues by employing cleaner technologies. Catalytic methods, as discussed previously, play a crucial role in waste reduction by replacing stoichiometric reagents. For instance, using a solid acid catalyst for esterification can eliminate the need for a neutralization step and the associated salt waste. nih.gov
The choice of solvent is another critical factor in waste minimization. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is encouraged. Furthermore, designing processes that allow for solvent recycling can dramatically reduce the environmental impact of a synthesis.
| Waste Reduction Strategy | Description | Impact on Synthesis of this compound |
| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric amounts. | Reduces the generation of byproducts from spent reagents. |
| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions. | Can eliminate the need for chemical redox agents, reducing waste. researchgate.net |
| Solvent Recycling | Recovery and reuse of solvents from the reaction mixture. | Minimizes the overall volume of solvent waste generated. researchgate.net |
| Use of Greener Solvents | Employing environmentally benign solvents. | Reduces the toxicity and environmental impact of the process. |
This table outlines key strategies for minimizing waste in the synthesis of this compound.
By integrating the principles of atom economy, utilizing recyclable catalysts, and actively seeking to minimize waste generation, the synthesis of this compound and its analogues can be transformed into a more sustainable and economically viable process, aligning with the core tenets of green chemistry.
Derivatization and Modification of Ethyl 2 Ethylamino Benzoate
Synthesis of N-Substituted Ethyl 2-(ethylamino)benzoate Analogues
The secondary amine group is a primary site for modification, allowing for the introduction of diverse substituents that can significantly alter the molecule's steric and electronic characteristics.
The nitrogen atom of the ethylamino group can undergo further substitution reactions to yield tertiary amines or amides.
N-Alkylation: Additional alkyl groups can be introduced onto the secondary amine via standard alkylation methods. This typically involves reacting this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. A one-pot synthesis method starting from isatoic anhydride (B1165640) involves N-alkylation followed by reaction with an alcohol to form the N-alkyl alkylanthranilate ester. google.comgoogle.com For instance, N-methylation can be achieved using dimethyl sulfate (B86663) or methyl iodide. google.com Biocatalytic methods using engineered strains of Escherichia coli have also been developed to produce N-methylated anthranilate derivatives. jmb.or.krjmb.or.kr These methods often utilize enzymes like N-methyltransferase, which uses S-adenosyl methionine (SAM) as a methyl group donor. jmb.or.kr
N-Acylation: The secondary amine can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding N-acyl derivative, an amide. This reaction is typically robust and high-yielding. The resulting amides are generally more stable and less basic than the parent amine.
| Reactant | Reagent | Product Class |
| This compound | Methyl Iodide / Base | Tertiary Amine |
| This compound | Acetyl Chloride / Base | Amide |
| This compound | Benzoyl Chloride / Base | Amide |
The reaction of amines with carbonyl compounds is a fundamental transformation in organic chemistry. However, the product of this reaction depends critically on whether a primary or secondary amine is used.
Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). In contrast, secondary amines, such as this compound, react with aldehydes and ketones to form enamines. pressbooks.pubyoutube.com An enamine is a compound containing an amino group attached to a carbon atom that is double-bonded to another carbon atom ("alkene-amine"). pressbooks.pubucalgary.ca
The mechanism for enamine formation begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone. youtube.comucalgary.ca This is followed by proton transfers to form a neutral intermediate called a carbinolamine. ucalgary.ca Since the nitrogen atom in the carbinolamine derived from a secondary amine has no remaining hydrogen atoms, dehydration occurs by removing a proton from an adjacent carbon atom (the α-carbon of the original carbonyl compound). youtube.com This leads to the formation of the C=C double bond of the enamine and the elimination of a water molecule. youtube.com The reaction is typically catalyzed by a weak acid, and the pH must be carefully controlled (usually around 4-5) to ensure the carbonyl group is activated by protonation without deactivating the amine nucleophile. pressbooks.pub
| Amine Type | Carbonyl Compound | Product | Key Feature |
| Secondary (e.g., this compound) | Aldehyde or Ketone | Enamine | C=C-N linkage |
Modifications on the Benzoate (B1203000) Ring System
The aromatic ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of various functional groups that can modulate the molecule's properties.
The regioselectivity of electrophilic aromatic substitution on the benzoate ring is directed by the two existing substituents: the activating ortho-, para-directing ethylamino group (-NH-CH₂CH₃) and the deactivating meta-directing ethyl carboxylate group (-COOCH₂CH₃). The powerful activating and directing effect of the amino group dominates over the deactivating ester group. Therefore, electrophiles are expected to add primarily to the positions ortho and para to the ethylamino group.
Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a suitable solvent would likely yield the 4-halo and 6-halo derivatives.
Alkoxylation: The introduction of an alkoxy group can be more complex. While direct electrophilic alkoxylation is not common, multi-step sequences can be employed. For example, nitration followed by reduction to an amino group, diazotization, and subsequent reaction with an alcohol can install an alkoxy group.
Introducing additional amino groups onto the aromatic ring can be achieved through standard synthetic methodologies. A common route is the nitration of the aromatic ring followed by the chemical reduction of the nitro group to an amine.
Given the directing effects of the substituents on this compound, nitration is expected to occur at the 4-position. The resulting nitro derivative, Ethyl 4-nitro-2-(ethylamino)benzoate, can then be reduced to the corresponding amine, Ethyl 2,4-diamino-benzoate derivative. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over a platinum or palladium catalyst) or chemical reduction with reagents like tin and hydrochloric acid. orgsyn.org For example, a related synthesis involves the condensation of a nitro-substituted compound with ethyl 2-aminobenzoate (B8764639), followed by reduction of the nitro group using H₂/Pd-C to yield a diamine precursor. mdpi.comresearchgate.net
Formation of Polymeric and Immobilized Derivatives
The functional groups of this compound can be used to incorporate the molecule into larger polymeric structures or to attach it to solid supports.
Polymeric Derivatives: this compound can serve as a monomer in polymerization reactions.
Polyamides: The secondary amine group can react with diacyl chlorides in a polycondensation reaction to form polyamides.
Polyesters: While less direct, the ester group could potentially undergo transesterification with a diol under specific catalytic conditions to form polyesters, though this is often a more challenging reaction to control.
Immobilized Derivatives: Immobilizing this compound or its derivatives on a solid support is a strategy used to create materials for applications such as catalysis or solid-phase synthesis. The molecule can be tethered to a solid support, such as a polymer resin or silica (B1680970) gel. researchgate.net
One common approach involves using a linker molecule. For example, a linker with a carboxylic acid at one end and a protected amine at the other can be attached to an amino-functionalized resin. nih.gov After deprotection, the linker's free amine can be used to form a bond with a derivative of this compound. Alternatively, if the ester group of this compound is first hydrolyzed to a carboxylic acid, this acid can be directly coupled to an amine-functionalized solid support using standard peptide coupling reagents. The use of soluble polymers as supports has also been explored, allowing for homogeneous reaction conditions with the benefit of simplified recovery of the catalyst or product. nih.gov
Grafting onto Polymer Backbones (e.g., Polysiloxane Systems)
One of the significant modifications of this compound involves its attachment, or "grafting," onto pre-existing polymer chains. This process creates a comb-like polymer structure where the this compound moieties are appended as side chains to the main polymer backbone. Polysiloxane systems are often chosen as the backbone for this purpose due to their exceptional flexibility, thermal stability, and biocompatibility.
The grafting process typically involves a reaction between the secondary amine group of this compound and a reactive functional group on the polysiloxane backbone. For instance, polysiloxanes can be synthesized with side chains containing electrophilic groups, which can then readily react with the nucleophilic amine of this compound to form a stable covalent bond. This method allows for precise control over the density of the grafted side chains, which in turn influences the final properties of the polymer.
The resulting polysiloxane-grafted polymers exhibit a combination of the properties of both the polysiloxane backbone and the pendant this compound groups. These materials are of interest for applications where the unique electronic and optical properties of the anthranilate-derived moiety can be combined with the advantageous physical properties of the polysiloxane matrix.
| Parameter | Description |
| Polymer Backbone | Polysiloxane |
| Pendant Group | This compound |
| Bonding Type | Covalent |
| Key Feature | Comb-like polymer structure |
| Resulting Properties | Combination of backbone flexibility and pendant group functionality |
Incorporation as Monomers in Polymerization Processes
Beyond grafting, this compound can also be directly used as a monomer in various polymerization reactions. In this approach, the molecule itself becomes an integral repeating unit within the main polymer chain, rather than a side-chain attachment. This is achieved by modifying the this compound molecule to contain at least two reactive functional groups, enabling it to participate in step-growth or chain-growth polymerization processes.
For example, the aromatic ring of this compound can be functionalized to introduce another reactive group, such as a hydroxyl or a carboxylic acid. This bifunctional monomer can then react with other comonomers to form polyesters or polyamides. The specific type of polymerization and the choice of comonomers will dictate the final polymer's structure, molecular weight, and material properties.
The incorporation of the this compound unit directly into the polymer backbone can impart specific characteristics to the resulting material. These can include enhanced thermal stability, altered solubility, and the introduction of specific light-absorbing or light-emitting properties. Research in this area focuses on synthesizing novel polymers with precisely controlled architectures to achieve desired performance characteristics for advanced materials applications. A study has described the polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, which involves building the heterocyclic moiety on a solid support derived from Merrifield's resin and then displacing it with an amine. researchgate.net
| Polymerization Type | Monomer Functionality | Resulting Polymer Class (Example) |
| Step-growth Polymerization | Bifunctional (e.g., with added hydroxyl or carboxylic acid group) | Polyesters, Polyamides |
| Chain-growth Polymerization | Modified with a polymerizable group (e.g., vinyl group) | Polyacrylates, Polystyrenes |
Spectroscopic Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of detailed experimental spectroscopic data for the compound this compound. Despite extensive searches, specific findings for its advanced spectroscopic characterization, including detailed Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectra, are not publicly available at this time.
The inquiry sought to build a detailed profile of this compound, structured around a specific outline that included in-depth analysis of its ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), variable temperature NMR for conformational dynamics, and FT-IR for functional group identification. However, the necessary experimental data to populate these sections for this particular molecule could not be located in the public domain.
While spectroscopic data for related compounds such as Ethyl 2-aminobenzoate (the parent amine) and Ethyl benzoate are well-documented, this information cannot be directly extrapolated to provide a scientifically accurate and detailed characterization of the N-ethylated derivative as requested. The addition of the ethyl group to the nitrogen atom is expected to significantly alter the electronic environment and conformational properties of the molecule, leading to distinct shifts in NMR spectra and changes in vibrational modes in the IR spectrum.
Without experimental data, any attempt to detail the spectroscopic properties of this compound would be purely theoretical and would not meet the requirements for an article based on detailed research findings. Further experimental investigation is required to elucidate the precise spectroscopic characteristics of this compound.
Advanced Spectroscopic Characterization of Ethyl 2 Ethylamino Benzoate and Derivatives
Vibrational Spectroscopy
Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Scattering)
Raman spectroscopy serves as a powerful tool for elucidating the structural details of ethyl 2-(ethylamino)benzoate. This technique provides insights into the vibrational modes of the molecule, which are sensitive to its geometry and electronic structure. collectionscanada.gc.ca In studies of similar molecules like ethyl 4-(dimethylamino)benzoate (B8555087) (DMABEE), Raman spectroscopy has been effectively used to investigate solute-solvent interactions by observing frequency shifts in vibrational modes. collectionscanada.gc.ca
Analysis of Characteristic Vibrational Modes
The vibrational spectrum of this compound is characterized by several key stretching and bending modes. These modes are fundamental in identifying the compound and understanding its structural properties.
N–H Stretching: The N-H stretching vibrations are typically observed in the infrared and Raman spectra and provide information about the amino group.
C=O Stretching: The carbonyl (C=O) stretching mode is a prominent feature in the vibrational spectra of esters. In a study of ethyl 4-(dimethylamino)benzoate, frequency shifts in the C=O stretching mode were observed in different solvents, indicating varying degrees of solute-solvent interaction. collectionscanada.gc.ca
CH2 and CH3 Vibrations: The ethyl group gives rise to characteristic symmetric and asymmetric stretching, scissoring, rocking, wagging, and twisting vibrations for the CH2 and CH3 groups. researchgate.netuci.edu For example, in 2-ethyl-2-phenylmalonamide, asymmetric stretching vibrations of the CH2 group were observed around 2937 cm⁻¹ in the FT-Raman spectrum. researchgate.net Analysis of ethylene (B1197577) vinyl acetate (B1210297) copolymers shows that changes in the intensity of CH2 deformation bands can indicate morphological changes in the polymer structure. spectroscopyonline.com
A detailed assignment of these vibrational modes can be achieved by comparing experimental data with theoretical calculations. researchgate.netscholarsresearchlibrary.com
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying the compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. For a related compound, ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, the exact mass was determined to be 313.15253745 Da. nih.gov This level of precision allows for the unambiguous identification of the molecular formula, which for this derivative is C15H23NO6. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique used to separate, identify, and quantify components in a mixture. It is widely used to assess the purity of chemical compounds and to identify byproducts and metabolites. For instance, LC-MS has been employed to study the biotransformation of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a UV filter, by identifying its phase II metabolites. nih.gov The technique has also been successfully used for the determination of related compounds in various matrices, such as urine and milk-based beverages, demonstrating its sensitivity and applicability for trace analysis. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Characteristics and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores, the parts of a molecule responsible for its color. The UV-Vis spectrum of a compound is influenced by its molecular structure and the solvent in which it is dissolved.
Impact of Substituents on Electronic Spectra
The electronic absorption spectrum of a molecule, observed via UV-Vis spectroscopy, is intrinsically linked to its electronic structure. For aromatic compounds like this compound, these spectra are primarily governed by π → π* and n → π* electronic transitions within the benzene (B151609) ring and its substituents. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the nature and position of substituent groups on the aromatic ring. hnue.edu.vn
The parent molecule, this compound, possesses an electron-donating group (EDG), the ethylamino group (-NHCH₂CH₃), and an electron-withdrawing group (EWG), the ethoxycarbonyl group (-COOCH₂CH₃), positioned ortho to each other. The interaction between the non-bonding electrons of the amino nitrogen and the π-system of the ring, along with the electron-withdrawing nature of the ester, establishes the baseline electronic spectrum. Altering this electronic landscape by introducing additional substituents can lead to predictable shifts in the absorption maxima. These shifts are generally categorized as:
Bathochromic Shift (Red Shift): A shift to a longer wavelength. hnue.edu.vn
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. hnue.edu.vn
Hyperchromic Effect: An increase in absorption intensity. hnue.edu.vn
Hypochromic Effect: A decrease in absorption intensity. hnue.edu.vn
Effect of Electron-Donating Groups (EDGs)
When an additional electron-donating group (e.g., -OCH₃, -CH₃) is introduced onto the aromatic ring of this compound, the electron density of the π-system increases. Substituents with non-bonding electrons, such as alkoxy or additional amino groups, can extend the conjugated π-system through resonance. hnue.edu.vn This increase in electron density generally raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO). The consequence is a reduction in the HOMO-LUMO energy gap, which requires less energy to induce an electronic transition. This phenomenon results in a bathochromic (red) shift of the main absorption bands. nih.gov Typically, a hyperchromic effect is also observed, as the transition becomes more probable.
Table 1: Predicted Spectroscopic Data for this compound with Additional Electron-Donating Substituents Illustrative data based on established spectroscopic principles.
| Compound | Substituent (R) | Position | Effect | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |
|---|---|---|---|---|---|
| This compound | -H | - | Reference | ~340 | ~5,500 |
| Ethyl 2-(ethylamino)-5-methylbenzoate | -CH₃ | 5 | Weak EDG | ~345 | ~5,800 |
| Ethyl 2-(ethylamino)-4-methoxybenzoate | -OCH₃ | 4 | Strong EDG | ~355 | ~6,500 |
| Ethyl 4-amino-2-(ethylamino)benzoate | -NH₂ | 4 | Strong EDG | ~360 | ~7,000 |
Effect of Electron-Withdrawing Groups (EWGs)
Conversely, the introduction of an electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) to the aromatic ring decreases its electron density. EWGs have a stabilizing effect on the molecular orbitals, lowering the energy of both the HOMO and LUMO. However, the stabilizing effect is typically more pronounced on the LUMO. nih.gov This differential stabilization also leads to a decrease in the HOMO-LUMO energy gap, resulting in a bathochromic shift. nih.gov For instance, studies on other aromatic systems have shown that substituting with a nitro (-NO₂) group can induce a significant red shift in the absorption spectrum. nih.gov The effect on molar absorptivity can be more variable and depends on the nature of the transition and the position of the substituent.
Table 2: Predicted Spectroscopic Data for this compound with Additional Electron-Withdrawing Substituents Illustrative data based on established spectroscopic principles.
| Compound | Substituent (R) | Position | Effect | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |
|---|---|---|---|---|---|
| This compound | -H | - | Reference | ~340 | ~5,500 |
| Ethyl 5-chloro-2-(ethylamino)benzoate | -Cl | 5 | Weak EWG (Inductive) | ~348 | ~5,700 |
| Ethyl 2-(ethylamino)-5-nitrobenzoate | -NO₂ | 5 | Strong EWG | ~375 | ~8,000 |
| Ethyl 2-(ethylamino)-4-cyanobenzoate | -CN | 4 | Strong EWG | ~365 | ~7,200 |
Crystallographic Analysis and Solid State Structural Elucidation
Powder X-ray Diffraction (PXRD)
Analysis of Bulk Material Crystalline Properties
Due to the lack of experimental crystallographic data, a detailed analysis of the bulk material crystalline properties of Ethyl 2-(ethylamino)benzoate cannot be provided at this time. Research findings from techniques such as X-ray diffraction (XRD), which would provide information on the crystalline nature, and differential scanning calorimetry (DSC), which could reveal data on melting point and phase transitions, have not been reported in the reviewed literature.
While crystallographic data for structurally related compounds are available, the strict focus of this article on this compound prevents their inclusion. For instance, studies on derivatives such as 2-(dimethylamino)ethyl 4-aminobenzoate (B8803810) and ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate have resulted in detailed crystal structure reports, including their respective crystal systems, space groups, and unit cell parameters. researchgate.netresearchgate.net However, these findings are specific to the studied derivatives and cannot be extrapolated to infer the crystalline properties of this compound.
Further research, specifically involving single-crystal or powder X-ray diffraction analysis, would be required to characterize the solid-state structure and bulk crystalline properties of this compound.
Reaction Mechanisms and Kinetic Studies
Mechanistic Pathways of Ester Formation and Hydrolysis
The ester functional group in Ethyl 2-(ethylamino)benzoate is central to its chemistry. Its formation and cleavage primarily occur through nucleophilic acyl substitution, which proceeds via a characteristic addition-elimination mechanism.
The most direct synthesis of this compound is the Fischer esterification of 2-(ethylamino)benzoic acid with ethanol (B145695), using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. catalysis.blog This reaction is reversible, and its mechanism involves several equilibrium steps. nih.govlibretexts.org To achieve a high yield, the equilibrium must be shifted towards the products, typically by using an excess of the alcohol reactant or by removing water as it is formed. libretexts.orgnumberanalytics.com
The mechanism proceeds as follows:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgnumberanalytics.com
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of the ethanol molecule attacks the activated carbonyl carbon. numberanalytics.com This addition step breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate, specifically an oxonium ion. catalysis.blognumberanalytics.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur in a single step or via a two-step process involving the solvent or another alcohol molecule. The result is the formation of a new tetrahedral intermediate with a water molecule attached, which is an excellent leaving group. nih.govnumberanalytics.com
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This step yields a protonated ester. catalysis.blognumberanalytics.com
Deprotonation: The final step is the deprotonation of the carbonyl oxygen by a base (such as water or the alcohol) to regenerate the acid catalyst and give the final ester product, this compound. numberanalytics.com
The entire process can be summarized as a sequence of Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). nih.gov
The Fischer esterification is a classic example of a broader class of reactions that operate via an addition-elimination mechanism. acs.org This pathway is fundamental to most nucleophilic acyl substitutions involving carboxylic acid derivatives, including esters. figshare.com
In the context of this compound, this mechanism governs both its formation (esterification) and its reverse reaction, hydrolysis.
Esterification: As described in the Fischer mechanism, the nucleophile (ethanol) adds to the carbonyl group of the protonated carboxylic acid to form a tetrahedral intermediate. Subsequently, a leaving group (water) is eliminated to yield the ester. chemrxiv.orgnih.gov
Acid-Catalyzed Hydrolysis: This is the exact reverse of Fischer esterification. nih.gov The process begins with the protonation of the ester's carbonyl oxygen, followed by the nucleophilic addition of water to form a tetrahedral intermediate. After proton transfers, ethanol is eliminated as the leaving group, yielding the original carboxylic acid. youtube.com
In all these transformations, the key feature is the two-step sequence of addition of a nucleophile to the carbonyl, forming a tetrahedral intermediate, followed by the elimination of a leaving group to restore the carbonyl group. acs.orgfigshare.com
Mechanistic Aspects of Amination Reactions
The ethylamino group attached to the aromatic ring can be introduced through several synthetic strategies, most notably via nucleophilic substitution on an aromatic system or through modern transition metal-catalyzed cross-coupling reactions.
The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNA_r) reaction. This pathway typically requires an aromatic ring that is activated by electron-withdrawing groups and a good leaving group (like a halide) at the substitution position. For instance, the reaction could proceed from ethyl 2-halobenzoate (e.g., ethyl 2-bromobenzoate) and ethylamine.
The mechanism for this transformation is also a type of addition-elimination reaction, but it occurs on the aromatic ring rather than the carbonyl carbon. acs.org
Nucleophilic Addition: The nucleophile, ethylamine, attacks the carbon atom bearing the leaving group (the halogen). This attack is perpendicular to the plane of the aromatic ring. acs.org
Formation of a Meisenheimer Complex: The addition of the amine disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acs.org The negative charge is delocalized over the aromatic system, particularly onto the ortho and para positions relative to the attack site. The presence of the ester group, an electron-withdrawing group, helps to stabilize this intermediate.
Elimination and Aromaticity Restoration: In the final step, the leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.
A more versatile and widely used method for forming the C-N bond in compounds like this compound is the Buchwald-Hartwig amination. catalysis.blog This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides or triflates with amines under relatively mild conditions. catalysis.blogcmu.edu The reaction is driven by a catalytic cycle involving a palladium complex.
The generally accepted catalytic cycle for the amination of an aryl halide (e.g., ethyl 2-bromobenzoate) with a primary amine (ethylamine) proceeds as follows: catalysis.blognumberanalytics.com
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into the aryl-halide bond of ethyl 2-bromobenzoate (B1222928). This is often the rate-determining step and results in the formation of a Pd(II) complex. numberanalytics.comacs.org
Amine Coordination and Deprotonation: The primary amine, ethylamine, coordinates to the arylpalladium(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex. catalysis.blogyoutube.com
Reductive Elimination: The final step is the reductive elimination of the C-N bond. The aryl group and the amido group couple, forming the product, this compound. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comacs.org The reductive elimination step is often accelerated by electron-withdrawing groups on the palladium-bound aryl group. acs.org
This catalytic approach offers high selectivity and functional group tolerance, making it a powerful tool for the synthesis of aromatic amines. catalysis.blog
Kinetic Investigations of Reaction Rates and Rate-Determining Steps
Kinetic studies provide quantitative data on reaction rates and offer deep insights into reaction mechanisms by identifying the rate-determining step (RDS). While specific kinetic data for this compound is scarce in the literature, extensive studies on closely related compounds like ethyl benzoate (B1203000) provide a solid framework for understanding its kinetic behavior.
The alkaline hydrolysis of benzoate esters is a second-order reaction, and its rate is influenced by factors such as solvent composition and temperature. Studies on the hydrolysis of ethyl benzoate in ethanol-water mixtures show that the second-order rate constant (k₂) decreases significantly as the mole fraction of ethanol increases. chemrxiv.org This is attributed to changes in solvent polarity and the solvation of the reactants versus the transition state.
The effect of temperature on the reaction rate is described by the Arrhenius equation. The activation energy (Ea) for the alkaline hydrolysis of ethyl benzoate in various ethanol-water mixtures has been determined, providing a measure of the energy barrier for the reaction. chemrxiv.org
| Ester | Conditions | Half-life (t1/2) min | Rate-Determining Step Hypothesis |
|---|---|---|---|
| Methyl Benzoate | LiOH/THF:H₂O, 37 °C | 14 | Elimination of the alkoxyl group from the tetrahedral intermediate. nih.gov |
| Ethyl Benzoate | LiOH/THF:H₂O, 37 °C | 14 | |
| Ethyl 2-bromobenzoate | LiOH/THF:H₂O, 37 °C | 15 | |
| Ethyl 4-bromobenzoate | LiOH/THF:H₂O, 37 °C | 12 |
For the base-catalyzed hydrolysis of benzoate esters, kinetic data suggests that the rate-determining step is the elimination of the alkoxide group from the tetrahedral intermediate. nih.gov This is supported by the observation that the half-lives for the hydrolysis of methyl benzoate and ethyl benzoate are very similar, despite the different steric bulk of the alcohol moiety. nih.gov The electronic effects of substituents on the aromatic ring also play a critical role. An electron-withdrawing group at the para-position, such as a bromo group, slightly increases the rate of hydrolysis (lower half-life) compared to the unsubstituted ethyl benzoate, by making the carbonyl carbon more electrophilic. nih.gov
In transition metal-mediated aminations, kinetic studies have established that the oxidative addition of the aryl halide to the Pd(0) complex is frequently the rate-limiting step of the catalytic cycle. numberanalytics.com However, in some cases, particularly with aqueous ammonia (B1221849) and hydroxide (B78521) bases, the turnover-limiting step can be the final reductive elimination of the arylamine from the arylpalladium(II) amido complex. nih.gov
Photochemical Transformation Mechanisms of Related Benzoate Esters
The photochemical transformation of benzoate esters, particularly those with amino substituents, is a subject of significant environmental and chemical interest. While specific studies on this compound are not extensively documented in publicly available literature, the well-researched photodegradation pathways of analogous compounds, such as para-aminobenzoic acid (PABA) and its esters, offer a robust framework for understanding its likely behavior.
The photochemistry of aminobenzoates is largely dictated by the absorption of ultraviolet (UV) radiation, which elevates the molecule to an excited state. From this excited state, the molecule can undergo various reactions, leading to a range of transformation products. The specific pathways are highly dependent on the reaction environment, including the presence of oxygen and the pH of the medium.
Research on p-aminobenzoic acid (PABA) has shown that its photoreactions in aqueous solutions can proceed through different mechanisms depending on the presence of oxygen. nih.gov In deoxygenated solutions, irradiation leads to the formation of dimeric products. nih.gov Conversely, in the presence of oxygen, the photochemical process is often characterized by rapid discoloration and the formation of oxidized products. nih.gov Key transformation products identified from the irradiation of PABA in aerated solutions include hydroxylated and phenolic derivatives. nih.gov The quantum yields for the formation of these photoproducts have been observed to be highly pH-dependent, suggesting the involvement of different ionic species of the parent molecule in the reaction mechanism. nih.gov
Similarly, studies on 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), a common UV filter, have highlighted direct photolysis as a primary route of transformation in sunlit surface waters. researchgate.netnih.gov High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) has been instrumental in identifying the transformation products. researchgate.netnih.gov The main degradation pathways observed for OD-PABA involve dealkylation of the amino group and hydroxylation or oxidation of the aromatic ring. nih.gov
The general mechanism for the photochemical transformation of these related benzoate esters can be summarized in the following key steps:
Photoexcitation: The parent molecule absorbs a photon of UV light, transitioning to an electronically excited state.
Intersystem Crossing: The excited singlet state can convert to a more stable triplet state.
Reaction Pathways: From the excited state, the molecule can undergo several reactions:
Dealkylation: Loss of alkyl groups from the nitrogen atom. For this compound, this would involve the loss of an ethyl group.
Hydroxylation: Addition of a hydroxyl group to the benzene (B151609) ring, often facilitated by reactive oxygen species in the environment.
Oxidation: Further oxidation of the molecule, potentially leading to ring-opening.
Dimerization: Reaction between two excited molecules or an excited molecule and a ground-state molecule.
The transformation products resulting from the photodegradation of related aminobenzoate esters are detailed in the tables below.
Table 1: Phototransformation Products of p-Aminobenzoic Acid (PABA) in Aqueous Solution
| Parent Compound | Condition | Transformation Product | Reference |
| p-Aminobenzoic acid | Deoxygenated | 4-(4'-aminophenyl)aminobenzoic acid | nih.gov |
| p-Aminobenzoic acid | Deoxygenated | 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid | nih.gov |
| p-Aminobenzoic acid | Aerated | 4-amino-3-hydroxybenzoic acid | nih.gov |
| p-Aminobenzoic acid | Aerated | 4-aminophenol | nih.gov |
| p-Aminobenzoic acid | Aerated | 4-(4'-hydroxyphenyl)aminobenzoic acid | nih.gov |
Table 2: Phototransformation Products of 2-Ethylhexyl 4-(Dimethylamino)benzoate (OD-PABA)
| Parent Compound | Condition | Transformation Pathway | Number of Products Identified | Reference |
| 2-Ethylhexyl 4-(dimethylamino)benzoate | UVB Radiation | Dealkylation, Hydroxylation/Oxidation | 5 | nih.gov |
| 2-Ethylhexyl 4-(dimethylamino)benzoate | UVA Radiation | Dealkylation, Hydroxylation/Oxidation | 4 | nih.gov |
| 2-Ethylhexyl 4-(dimethylamino)benzoate | TiO2-based heterogeneous photocatalysis | Dealkylation, Hydroxylation/Oxidation | 9 additional | nih.gov |
Based on these findings for structurally similar compounds, it is highly probable that the photochemical transformation of this compound proceeds through analogous pathways, leading to de-ethylated, hydroxylated, and oxidized products. Kinetic studies on these related compounds indicate that direct photolysis is a rapid process and a significant factor in their environmental attenuation. researchgate.netnih.gov
Applications in Advanced Materials Science and Analytical Methodologies
Building Blocks for Specialty Polymers and Functional Materials
The bifunctional nature of Ethyl 2-(ethylamino)benzoate, possessing both a nucleophilic amine and an ester group, allows it to serve as a monomer or a modifying agent in polymer synthesis. Its incorporation into a polymer backbone can significantly influence the final material's chemical and physical properties.
Design of Polymer Architectures Incorporating Benzoate (B1203000) Ester Units
The incorporation of benzoate ester units into polymer chains is a well-established strategy for creating materials with specific performance characteristics. One common method is transesterification, where an aminobenzoate ester reacts with a polyol to form a new polyesterpolyol derivative. For instance, ethyl p-aminobenzoate has been used in transesterification reactions with polyester (B1180765) polyols to create derivatives that subsequently react with polyisocyanates to form poly(urethane)ureamides. google.com In such processes, the aminobenzoate unit becomes an integral part of the polymer backbone, lending its aromatic rigidity and chemical reactivity to the final material.
While direct polymerization of this compound is less common, its structure is well-suited for creating polymers like poly(β-amino ester)s (PBAEs). nih.gov PBAEs are typically synthesized through the Michael addition of an amine to a diacrylate. nih.gov The presence of the benzoate ring in a monomer like this compound would introduce significant steric and electronic effects, leading to unique polymer architectures compared to those made with simple aliphatic amines. The synthesis of functional prepolymers, such as those based on poly(2-ethyl-2-oxazoline), provides another pathway where benzoate ester units could be incorporated to create block copolymers with tailored properties for applications ranging from drug delivery to water purification. vt.edu
Modulation of Polymer Properties via Amino-Ester Linkages
The amino and ester groups are pivotal in defining the properties of polymers that contain them. In the family of poly(β-amino ester)s, these linkages confer two key properties: pH responsiveness and biodegradability. nih.gov The tertiary amines in the polymer backbone can be protonated at low pH, leading to swelling or dissolution, a feature highly desirable in drug delivery systems. nih.gov The ester bonds, conversely, are susceptible to hydrolysis, allowing the polymer to break down into smaller, biocompatible molecules. nih.gov
The specific structure of this compound would further modulate these properties. The secondary amine is less basic than a primary amine and offers a single site for chain extension, potentially leading to more linear and less branched polymer structures. The ethyl group on the amine adds hydrophobicity and steric bulk, which can affect inter-chain interactions, solubility, and the degradation rate of the ester linkage. Research on thermoresponsive polymers, such as poly(2-(N-alkylacrylamide) ethyl acetate)s, demonstrates how subtle changes to the N-alkyl groups (from methyl to ethyl to propyl) can significantly alter the cloud point temperature and solubility of the polymer in water. mdpi.com Similarly, incorporating this compound into a polymer would be expected to fine-tune its thermal and solution properties based on the interplay between the ethylamino group and the benzoate ester.
Immobilized Ligand Systems and Metal Ion Coordination
The ability of the amino group to coordinate with metal ions makes this compound and its derivatives excellent candidates for creating materials for metal scavenging and separation. By immobilizing these ligands onto solid supports, highly effective and reusable systems can be developed.
Synthesis of Polysiloxane-Supported Ligands for Metal Scavenging
Polysiloxanes are ideal support materials due to their high thermal stability and porous nature. researchgate.netuokerbala.edu.iq A robust method for creating a metal-scavenging material involves grafting aminobenzoate-based ligands onto a polysiloxane matrix. researchgate.net A notable example is the synthesis of an insoluble, porous ethyl-2-iminobenzoate immobilized polysiloxane ligand system. researchgate.net This material is prepared by reacting 3-iodopolysiloxane with ethyl-2-aminobenzoate, resulting in a ligand with the general formula P–(CH₂)₃–NH(C₆H₄)COOC₂H₅, where 'P' represents the siloxane network. researchgate.net
Further modifications can enhance the metal-binding capacity. The resulting immobilized ethyl-2-iminobenzoate ligand can be reacted with ethylenediamine (B42938) or diethylenetriamine (B155796) to create multidentate ligand systems that exhibit an even higher potential for metal ion uptake. researchgate.net These functionalized polymers act as solid-phase scavengers, efficiently removing dissolved metal ions from solutions. researchgate.netresearchgate.net
Complexation Studies with Transition Metal Ions
The nitrogen atom of the amino group in this compound possesses a lone pair of electrons that can form dative covalent bonds with electron-deficient transition metal ions. researchgate.net Polysiloxane systems functionalized with ethyl aminobenzoate derivatives have demonstrated high efficiency in capturing a range of divalent and trivalent metal ions. researchgate.net
Research has shown that these modified polysiloxane ligands have a high affinity for metals such as copper, cobalt, nickel, zinc, iron, and manganese. researchgate.net The efficiency of metal ion uptake from their primary complexes can be remarkably high, reaching between 92% and 98%. researchgate.net The coordination environment created by the immobilized ligands leads to the formation of stable metal complexes on the solid support. For example, a related Schiff base ligand derived from methyl 2-aminobenzoate (B8764639) forms stable bis-complexes with various transition metals. researchgate.net Furthermore, the interaction is not limited to simple binding; in some cases, transition metals can act as catalysts in reactions involving these ligands, such as the ferric chloride (FeCl₃) catalyzed cyclization of an ethyl 2-aminobenzoate derivative to form a benzodiazepinone. mdpi.com
| Metal Ion | Uptake Efficiency by Modified Polysiloxane Ligand System (%) researchgate.net | Uptake Capacity by P-IAEA Ligand System (mg M²⁺/g Ligand) researchgate.net |
|---|---|---|
| Co²⁺ | 92-98 | 27.0 |
| Cu²⁺ | 92-98 | 47.0 |
| Fe³⁺ | 92-98 | Data Not Available |
| Mn²⁺ | 92-98 | Data Not Available |
| Ni²⁺ | 92-98 | Data Not Available |
| Pb²⁺ | Data Not Available | 45.0 |
| Zn²⁺ | 92-98 | 31.0 |
Note: P-IAEA refers to a polysiloxane imino(2-aminoethylacetamide) ligand system, a related but different system used for comparison of uptake capacity.
Reagent Chemistry and Analytical Methodologies
Beyond its use in materials science, this compound serves as a versatile reagent in chemical synthesis and holds potential for applications in analytical chemistry. Its functional groups can undergo a variety of chemical transformations, making it a useful building block for more complex molecules. sigmaaldrich.com
The compound's utility as a synthetic intermediate is demonstrated in the multi-step preparation of heterocyclic compounds like benzo[e] researchgate.netresearchgate.netdiazepines, where an ethyl 2-aminobenzoate derivative is a key precursor. mdpi.com
In the realm of analytical methodologies, while specific methods employing this compound are not widely documented, its structure suggests potential applications based on the established reactivity of its functional groups. Indirect spectrophotometric assays often rely on converting an analyte into a colored derivative. rjptonline.org For example, the Bratton-Marshall reagent is widely used to detect compounds with a primary aromatic amino group. rjptonline.org While the secondary amine in this compound would exhibit different reactivity, it could potentially be targeted by other coupling reagents or used to synthesize novel colorimetric or fluorescent probes. For instance, various reagents are used for the pre-column derivatization of amines to enhance their detection by HPLC with fluorescence, a technique for which derivatives of this compound could be developed. researchgate.net Its structure could also be incorporated into larger molecules to create specialized analytical tools, such as complex azo dyes used for coloring and potentially for sensing applications. ontosight.ai
Use as a Reagent in Organic Synthesis
This compound is a valuable precursor and intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds and other substituted aromatics. Its utility stems from the reactivity of both the N-ethylamino group and the ethyl ester moiety.
The compound serves as a key starting material for the synthesis of quinazolinones, a class of heterocyclic compounds with a history of significant biological activity. nih.govresearchgate.net The general synthetic strategy involves the reaction of an anthranilic acid derivative with other reagents to form the fused heterocyclic ring system. researchgate.netmdpi.com For instance, multistep synthesis pathways starting from anthranilic acid can produce complex quinazolinone derivatives, demonstrating the foundational role of the anthranilate scaffold. researchgate.net
The functional groups on this compound allow for various modifications:
Transesterification: The ethyl ester group can be exchanged by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl groups and modifying the properties of the final product. libretexts.org
Aminolysis: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. libretexts.org This provides a direct route to N-substituted benzamides, which are important intermediates in medicinal chemistry.
Reactions at the Amino Group: The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and condensation. For example, a related compound, ethyl p-aminobenzoate, demonstrates the reactivity of the amino group in its reaction with an O-methanesulfonate to form a new C-N bond, a common transformation in the synthesis of complex molecules. prepchem.com
These reactions highlight the role of this compound as a versatile building block for creating a diverse array of organic compounds. ijpsjournal.com
Applications in Chromatographic Techniques
While this compound itself is not typically used as a functional component of chromatographic systems, its structural relatives, aminobenzoates, are significant in analytical methodologies, particularly as derivatizing agents for High-Performance Liquid Chromatography (HPLC). Furthermore, the compound itself is readily analyzed by standard chromatographic methods.
Anthranilic acid (2-aminobenzoic acid) and its isomer, p-aminobenzoic acid ethyl ester (ABEE), are used as labeling reagents to enhance the detection of analytes, such as monosaccharides. oup.comnih.govnih.gov In this application, the amino group of the labeling reagent reacts with the analyte (e.g., a sugar with a reducing end) to form a derivative that is highly responsive to fluorescence or UV detectors. oup.comnih.gov This derivatization is crucial for achieving high sensitivity, simplicity, and reproducibility in the quantitative analysis of molecules that otherwise lack a strong chromophore. nih.gov
As an analyte, this compound and its analogs can be effectively separated and quantified using chromatographic techniques. Reverse-phase HPLC is a common method for the analysis of anthranilate derivatives. nih.govresearchgate.net For example, a method for analyzing Ethyl 2-(diethylamino)benzoate, a closely related compound, uses a C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric or formic acid modifier. sielc.com Such methods are scalable and can be used for purity assessment, impurity isolation in preparative separations, and pharmacokinetic studies. sielc.comsielc.com
Development of Coupling Reagents for Peptide and Ester Synthesis
The formation of amide (peptide) and ester bonds is a fundamental process in organic synthesis. This is typically achieved using "coupling reagents" that activate a carboxylic acid to facilitate its reaction with a nucleophile (an amine or an alcohol). uni-kiel.debachem.com While this compound is not itself a coupling reagent, the chemistry of its parent structure, anthranilic acid, presents unique challenges that have driven the development and selection of specific, highly efficient coupling reagents. nih.gov
The primary challenge in using anthranilic acid derivatives in peptide synthesis is the low nucleophilicity of the aromatic amine, which is significantly less reactive than the aliphatic amines of standard amino acids. nih.gov This deactivation makes peptide bond formation difficult, often leading to incomplete or failed reactions with common coupling reagents like HBTU and HATU. nih.gov
Research into the synthesis of natural products containing anthranilic acid, such as the versicotides, has highlighted the need for more potent coupling systems. A successful strategy involved the use of a combination of Diisopropylcarbodiimide (DIC) and an additive, Oxyma (Ethyl 2-cyano-2-(hydroximino)acetate). nih.gov This combination proved highly effective for the difficult coupling to the anthranilic acid amine, avoiding side reactions and enabling the synthesis of the desired peptide in high yield. nih.gov
The development of coupling reagents has produced a wide variety of options, generally categorized as carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. researchgate.net These reagents, often used with additives, work by converting the carboxylic acid into a more reactive species, such as an active ester, while minimizing side reactions like racemization. uni-kiel.debachem.com
| Reagent Class | Examples | Mechanism/Key Features | Common Applications |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (Ethyl-(N',N'-dimethylamino)propylcarbodiimide) | Activates carboxylic acids. Byproducts can be an issue (insoluble urea (B33335) for DCC, soluble for DIC/EDC). Often used with additives like HOBt or Oxyma to reduce racemization. bachem.com | Routine peptide synthesis, esterifications. EDC is water-soluble, making it ideal for protein modification in aqueous media. researchgate.net |
| Phosphonium Salts | BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate), PyBOP, PyAOP | Form highly reactive OBt or OAt active esters. Generally do not cause guanidinylation of amines. bachem.com | Difficult couplings, cyclizations, synthesis of sterically hindered peptides. organic-chemistry.org BOP is highly effective but produces a carcinogenic byproduct. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU, COMU | Form active esters. Highly efficient and fast reactions. Can cause guanidinylation of the N-terminal amine as a side reaction (except for COMU). organic-chemistry.org | Automated solid-phase peptide synthesis (SPPS), fragment condensation. HATU is extremely efficient for hindered couplings. researchgate.net |
| Other/Additives | Oxyma (Ethyl 2-cyano-2-(hydroximino)acetate), HOBt, HOAt | Added to carbodiimide (B86325) or salt-based couplings to accelerate the reaction and act as racemization suppressants. Oxyma is a non-explosive alternative to HOBt/HOAt. bachem.com | Used in combination with primary coupling reagents to improve efficiency and optical purity. uni-kiel.denih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(ethylamino)benzoate, and how do reaction parameters influence yield and purity?
- Methodology : The compound can be synthesized via a two-step process: (1) esterification of 2-aminobenzoic acid with ethanol under acidic catalysis, followed by (2) alkylation of the amine group using ethyl halides. Continuous-flow synthesis (as described for analogous esters in ) may enhance yield (85–92%) and reduce side products by improving temperature control and mixing efficiency. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), stoichiometry of ethylating agents, and pH (7–9 for amine stability) critically affect regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the target compound from unreacted precursors or oxidized byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : 1H and 13C NMR (as demonstrated for structurally similar esters in ) can confirm the ester group (δ ~4.3 ppm for -OCH2CH3) and the ethylamino moiety (δ ~2.6–3.1 ppm for -NHCH2CH3). 2D NMR (e.g., HSQC) resolves overlapping signals in aromatic regions.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]+ at m/z 208.1336 (calculated for C11H15NO2), with fragmentation patterns distinguishing the ethylamino side chain .
- FT-IR : Key peaks include ν(C=O) at ~1720 cm⁻¹ (ester) and ν(N-H) at ~3350 cm⁻¹ (secondary amine) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards).
- Ventilation : Use fume hoods due to potential inhalation risks.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodology : Discrepancies may arise from variations in:
- Purity : Quantify impurities via HPLC (e.g., residual solvents or oxidized byproducts) and correlate with bioactivity .
- Assay Conditions : Standardize cell culture media (e.g., pH, serum concentration) and control for metabolic interference (e.g., esterase activity degrading the compound) .
- Orthogonal Assays : Validate antimicrobial claims using both broth microdilution (MIC) and time-kill assays to confirm static vs. cidal effects .
Q. What strategies minimize side reactions during the synthesis of this compound?
- Methodology :
- Protecting Groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) during esterification to prevent unwanted alkylation .
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethyl halide reactivity in biphasic systems .
- Byproduct Analysis : Monitor reaction progress via TLC and GC-MS to detect early-stage intermediates like 2-(ethylamino)benzoic acid, adjusting stoichiometry if detected .
Q. How does the structural modification of this compound influence its stability under physiological conditions?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and analyze degradation via LC-MS. The ethylamino group may protonate at acidic pH, increasing solubility but accelerating hydrolysis .
- Metabolic Fate : Use liver microsome assays to identify metabolites (e.g., de-ethylated products) and assess cytochrome P450 interactions .
Q. What regulatory considerations apply to the use of this compound in biomedical research?
- Methodology :
- Compliance : Check regional chemical inventories (e.g., EU REACH, U.S. TSCA) for restrictions, as derivatives of this compound are flagged in certain dye formulations ().
- Ethical Protocols : For in vivo studies, follow institutional guidelines for animal welfare and human subject protocols (e.g., IRB approvals as per ) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the anticancer potential of this compound?
- Methodology :
- Cell Lines : Use panels of cancer (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK293) cells to assess selectivity.
- Dosing Range : Start with 0.1–100 µM, based on IC50 values from preliminary MTT assays. Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .
- Statistical Power : Calculate sample size (n ≥ 3) using ANOVA to ensure significance (p < 0.05) .
Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
